![molecular formula C17H17F2N7O B6537342 N-(2,4-difluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040639-93-7](/img/structure/B6537342.png)

N-(2,4-difluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

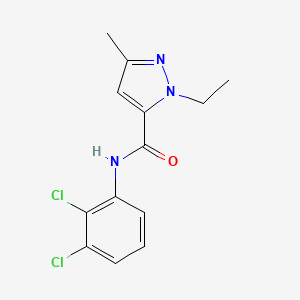

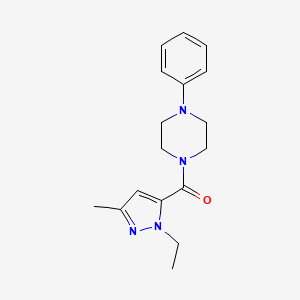

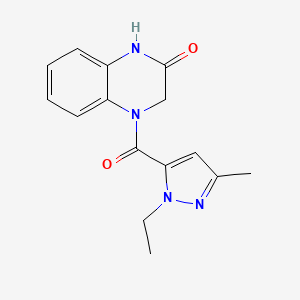

“N-(2,4-difluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The compound also contains a piperazine-1-carboxamide group and a 2,4-difluorophenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . However, the specific synthesis process for this compound is not available in the retrieved papers.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine core, a piperazine-1-carboxamide group, and a 2,4-difluorophenyl group . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the retrieved papers. However, compounds with similar structures have been synthesized through various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Energetic Materials

This compound has garnered interest in the field of energetic materials due to its unique properties. Let’s explore its applications:

Primary Explosives:- Compound 5 : Exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). Comparable to the current secondary-explosive benchmark, CL-20, it holds promise as a secondary explosive .

- Compounds 14, 17, and 19 : These compounds are highly sensitive (IS ≤ 2 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). Their high values among current azide-containing primary explosives suggest potential applications .

- Compound 10 : Remarkable measured density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m/s, P = 34.8 GPa). Outperforms existing heat-resistant explosives .

Medicinal Chemistry

While not directly related to the compound’s name, similar heterocyclic structures have shown biological activity:

Antimicrobial and Antiviral Agents:- Fused 1,2,4-triazines have been explored as antimicrobial and antiviral agents . Although not specifically studied for this compound, the structural similarity suggests potential in these areas.

- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives have demonstrated cytotoxic activity against breast cancer cell lines . While not identical, the triazolo[4,3-b]pyridazin-6-yl moiety may share similar properties.

Miscellaneous Applications

- Anxiolytic and Antidepressant Activities : Some synthetic nitrogen-containing heterocyclic compounds have been used as anxiolytics and antidepressants .

- Enzyme Inhibitors : Explore the potential of this compound as an enzyme inhibitor (e.g., carbonic anhydrase inhibitors, cholinesterase inhibitors) .

Wirkmechanismus

Target of Action

Compounds with a similar triazole nucleus are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have shown significant antifungal activities against various strains .

Action Environment

The development of new antimicrobial agents with high antimicrobial performances and good environmental friendliness is increasingly urgent .

Zukünftige Richtungen

The future directions for this compound could involve further research into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N7O/c1-11-21-22-15-4-5-16(23-26(11)15)24-6-8-25(9-7-24)17(27)20-14-3-2-12(18)10-13(14)19/h2-5,10H,6-9H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADGSDVEFANBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537281.png)

![2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537282.png)

![N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537285.png)

![N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537286.png)

![N-(3,5-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537302.png)

![N-(2,3-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537303.png)

![4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B6537314.png)

![N-(3-fluoro-4-methylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537317.png)

![N-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537320.png)

![4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6537334.png)

![N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537350.png)